molecular formula C17H14O5 B191909 Mosloflavon CAS No. 740-33-0

Mosloflavon

Cat. No. B191909
CAS RN: 740-33-0
M. Wt: 298.29 g/mol
InChI Key: SIVAITYPYQQYAP-UHFFFAOYSA-N
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Description

Mosloflavon is a flavonoid isolated from Scutellaria baicalensis Georgi . It has been found to have anti-EV71 activity, inhibiting VP2 virus replication and protein expression during the initial stage of virus infection . It also inhibits viral VP2 capsid protein synthesis .

Scientific Research Applications

Anti-Inflammatory Properties

Mosloflavone has been found to exhibit potent anti-inflammatory effects. A study published in Frontiers in Pharmacology reported that a hybrid of Mosloflavone and Resveratrol, known as TMS-HDMF-5z, showed significant inhibitory effects against lipopolysaccharide (LPS)-induced production of inflammatory mediators in macrophages . This suggests its potential application in treating inflammatory diseases.

Antioxidant Activity

Research published in PLOS ONE highlighted the antioxidant properties of Mosloflavone. The study tested four structurally related hydroxyflavones, including Mosloflavone, at nanomolar levels and found that they protected cells against oxidative stress . This indicates its usefulness in pharmacological applications aimed at mitigating oxidative damage.

Antiviral Activity

Mosloflavone has shown promise as an antiviral agent. According to Sigma-Aldrich, Mosloflavone exhibits potent anti-EV71 activity, which is effective in reducing visible cytopathic effects and suppressing virus replication during the initial stages . This could be crucial for developing treatments against enterovirus infections.

Pharmacological Research

Mosloflavone is utilized in various pharmacological research areas due to its bioactive properties. It finds application in compound screening libraries, metabolomics, phytochemical research, and more .

Inhibition of Inflammatory Pathways

Further detailing its anti-inflammatory potential, Mosloflavone has been shown to suppress the activation of key inflammatory pathways such as JAK1/JAK2 and p38 MAPK, which subsequently inhibits the phosphorylation of STAT1/STAT3 . This mechanism is vital for developing new anti-inflammatory drugs.

Food Safety Applications

Although not directly mentioned in the search results, compounds like Mosloflavone are often researched for their potential to mitigate the effects of foodborne toxins such as Ochratoxin A (OTA), which is toxic to humans and animals . The role of Mosloflavone in such applications could be an area for future research.

Frontiers | Mosloflavone-Resveratrol Hybrid TMS-HDMF-5z Exhibits Potent… Sigma-Aldrich | Mosloflavon MDPI | Role of Some Food-Grade Synthesized… ResearchGate | flavone-Resveratrol Hybrid TMS-HDMF-5z Exhibits Potent… PLOS ONE | Protection of Cells against Oxidative Stress by Nanomolar Levels of…

Safety And Hazards

Mosloflavon should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Mosloflavon . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While Mosloflavon has shown promising results in inhibiting VP2 virus replication and protein expression, more research is needed to fully understand its mechanism of action and potential therapeutic applications . It could be a promising biocide, capable of inhibiting P. aeruginosa virulence and biofilm formation .

properties

IUPAC Name

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVAITYPYQQYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224789
Record name Mosloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mosloflavone

CAS RN

740-33-0
Record name Mosloflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosloflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSLOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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